(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1354970-54-9
VCID: VC5959264
InChI: InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O
Molecular Formula: C12H17N3O4
Molecular Weight: 267.285

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid

CAS No.: 1354970-54-9

Cat. No.: VC5959264

Molecular Formula: C12H17N3O4

Molecular Weight: 267.285

* For research use only. Not for human or veterinary use.

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid - 1354970-54-9

Specification

CAS No. 1354970-54-9
Molecular Formula C12H17N3O4
Molecular Weight 267.285
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid
Standard InChI InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17)/t9-/m1/s1
Standard InChI Key DHLBWJUPHCVNME-SECBINFHSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O

Introduction

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid is a complex organic compound that belongs to the class of specialty materials. It is characterized by its specific stereochemistry, indicated by the (2R) configuration, and its functional groups, which include a tert-butoxycarbonyl (Boc) protected amino group and a pyrimidin-5-yl moiety attached to a propanoic acid backbone.

Key Features:

  • Chemical Formula: C12H17N3O4

  • CAS Number: 1354970-54-9

  • Molecular Weight: Approximately 267.28 g/mol

Synthesis and Applications

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid typically involves the reaction of a pyrimidine derivative with a chiral amino acid precursor, followed by protection with a tert-butoxycarbonyl group. This compound is useful in the synthesis of pharmaceuticals and other biologically active molecules due to its ability to introduce a pyrimidine moiety into complex structures.

Synthesis Steps:

  • Pyrimidine Derivative Preparation: Synthesize or obtain the appropriate pyrimidine derivative.

  • Coupling Reaction: Perform a coupling reaction between the pyrimidine derivative and a chiral amino acid precursor.

  • Protection: Protect the amino group with a tert-butoxycarbonyl group.

Suppliers and Availability

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid is available from several chemical suppliers, including Parchem and Combi-Blocks. These companies offer the compound in various quantities and purities, often with options for custom synthesis.

Supplier Information:

SupplierProduct Details
ParchemCAS: 1354970-54-9, Formula: C12H17N3O4, Purity: Customizable
Combi-BlocksCAS: 1354970-54-9, Formula: C12H17N3O4, Purity: 95%

Research Findings and Future Directions

Research on (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid is focused on its applications in organic synthesis and medicinal chemistry. The compound's versatility in forming complex molecules makes it a valuable tool for drug discovery and development. Future research may explore its use in novel therapeutic agents and advanced materials.

Research Highlights:

  • Versatility in Synthesis: Useful for introducing pyrimidine moieties into complex structures.

  • Pharmaceutical Applications: Potential in the synthesis of biologically active molecules.

  • Future Directions: Exploration of its role in novel therapeutic agents and materials science.

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